molecular formula C17H19NO2S B2768378 1-({4'-Methyl-[1,1'-biphenyl]-4-yl}sulfonyl)pyrrolidine CAS No. 667912-31-4

1-({4'-Methyl-[1,1'-biphenyl]-4-yl}sulfonyl)pyrrolidine

Cat. No. B2768378
CAS RN: 667912-31-4
M. Wt: 301.4
InChI Key: PMDQOALLOZGIBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-({4’-Methyl-[1,1’-biphenyl]-4-yl}sulfonyl)pyrrolidine” is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms . The pyrrolidine ring is a common structure in many biologically active compounds and is often used in drug discovery .


Synthesis Analysis

The synthesis of pyrrolidine derivatives often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings . The exact synthesis process for “1-({4’-Methyl-[1,1’-biphenyl]-4-yl}sulfonyl)pyrrolidine” is not specified in the available literature.


Molecular Structure Analysis

The molecular structure of “1-({4’-Methyl-[1,1’-biphenyl]-4-yl}sulfonyl)pyrrolidine” is characterized by a pyrrolidine ring, which contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also increases three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .

Scientific Research Applications

Therapeutic Potential

Pyrrole and pyrrolidine analogs, such as “1-({4’-Methyl-[1,1’-biphenyl]-4-yl}sulfonyl)pyrrolidine”, have been studied for their diverse biological and medicinal importance . They are found in biomolecules such as chlorophyll, hemoglobin, myoglobin, and cytochrome, playing vital roles in photosynthesis, oxygen carrying and storage, and redox cycling reactions .

Anticancer Applications

These compounds have shown potential in anticancer applications . The combination of different pharmacophores in a pyrrole and pyrrolidine ring system has led to more active compounds .

Anti-inflammatory Applications

Pyrrolidine alkaloids, including “1-({4’-Methyl-[1,1’-biphenyl]-4-yl}sulfonyl)pyrrolidine”, have demonstrated anti-inflammatory properties . This makes them promising candidates for the development of new anti-inflammatory drugs .

Antiviral Applications

Some pyrrolidine analogs have been found to inhibit human norovirus RNA-dependent RNA polymerase (RdRp), a key enzyme in the replication of the virus . This suggests potential antiviral applications.

Antituberculosis Applications

Pyrrole and pyrrolidine analogs have also shown potential in antituberculosis applications . This could lead to the development of new treatments for tuberculosis.

Synthesis of Ionic Liquids

“1-({4’-Methyl-[1,1’-biphenyl]-4-yl}sulfonyl)pyrrolidine” can be used in the synthesis of pyrrolidine-based ionic liquids . These ionic liquids have various applications, including as electrolytes for primary Li/CFx batteries .

Antibacterial and Antifungal Applications

Pyrrolidine alkaloids have demonstrated antibacterial and antifungal activities . This suggests potential applications in the development of new antibacterial and antifungal drugs.

Neuropharmacological Applications

Pyrrolidine alkaloids have shown neuropharmacological activities . This suggests potential applications in the treatment of neurological disorders.

properties

IUPAC Name

1-[4-(4-methylphenyl)phenyl]sulfonylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2S/c1-14-4-6-15(7-5-14)16-8-10-17(11-9-16)21(19,20)18-12-2-3-13-18/h4-11H,2-3,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMDQOALLOZGIBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(4-Methylphenyl)phenyl]sulfonylpyrrolidine

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